Product packaging for 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene(Cat. No.:CAS No. 18436-63-0)

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene

Cat. No.: B3248199
CAS No.: 18436-63-0
M. Wt: 256.21 g/mol
InChI Key: SYEGODRAXPHXPS-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic Compounds in Organic Synthesis and Material Science Research

Nitroaromatic compounds are pivotal intermediates in a vast array of chemical industries. researchgate.netnumberanalytics.comnih.gov They serve as precursors for the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netnumberanalytics.comnih.gov The strong electron-withdrawing nature of the nitro group is key to their reactivity, making them valuable for constructing more complex molecular architectures. nih.govscispace.com In material science, the inclusion of nitro groups can lead to materials with specific optical, electronic, or energetic properties. researchgate.netwikipedia.org For instance, some nitroaromatic compounds are investigated for their potential use in single-layer materials and for the detection of other nitroaromatic substances. wikipedia.orgresearchgate.net The reduction of the nitro group to an amino group is a particularly important transformation, providing a route to anilines, which are themselves versatile building blocks. numberanalytics.com

Overview of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Dinitrobenzene Systems

The presence of two nitro groups on a benzene (B151609) ring, particularly in a 1,3- or 1,5-relationship, strongly activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This is a significant departure from the typical electrophilic substitution reactions of benzene. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.orgnih.gov In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The nitro groups, particularly at the ortho and para positions relative to the substitution site, are crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, the solvent, and the specific positioning of the nitro groups. researchgate.net

Contextualization of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene within Advanced Organic Synthesis

This compound is a derivative of 2,4-dinitrobenzene, a classic substrate for SNAr reactions. The 2,2-dimethoxyethyl substituent introduces a protected aldehyde functionality onto the dinitrophenyl scaffold. This acetal (B89532) group is stable under many reaction conditions but can be readily hydrolyzed to the corresponding aldehyde, which can then participate in a wide range of subsequent chemical transformations. This makes this compound a potentially valuable intermediate in multi-step organic syntheses where a formyl group needs to be introduced into a highly functionalized aromatic ring.

The synthesis of this compound would typically involve the reaction of a nucleophile derived from 2,2-dimethoxyethanamine with a 2,4-dinitrophenyl derivative bearing a good leaving group, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222), via an SNAr reaction.

Research Objectives and Scope for Investigations into this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its chemical structure suggests several potential areas of investigation. A primary research objective would be the exploration of its utility as a building block in the synthesis of more complex molecules, particularly those with applications in medicinal chemistry or materials science. The protected aldehyde functionality allows for its incorporation into a molecule, followed by deprotection and subsequent derivatization.

Further research could focus on the following:

Optimization of its synthesis: Investigating different leaving groups on the dinitrobenzene precursor, as well as various reaction conditions (solvent, temperature, base) to maximize the yield and purity of the SNAr reaction.

Exploration of its reactivity: Studying the deprotection of the acetal group under various acidic conditions and the subsequent reactions of the resulting aldehyde. This could include condensations, oxidations, reductions, and additions of organometallic reagents.

Synthesis of novel heterocyclic compounds: The combination of the dinitrophenyl ring and the aldehyde functionality could be exploited to synthesize novel heterocyclic systems, which are often of interest in pharmaceutical research.

Investigation of its photophysical and electronic properties: The presence of the dinitrophenyl chromophore suggests that the compound and its derivatives may have interesting optical or electronic properties that could be explored for applications in materials science.

The scope of such investigations would be to expand the synthetic toolbox available to organic chemists and to explore the potential of this specific functional group combination for the creation of new and valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O6 B3248199 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene CAS No. 18436-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-17-10(18-2)5-7-3-4-8(11(13)14)6-9(7)12(15)16/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEGODRAXPHXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273409
Record name 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-63-0
Record name 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 2,4 Dinitrobenzene

Strategic Design of Precursor Molecules for Dimethoxyethyl Functionalization

The successful synthesis of the target compound hinges on the careful selection and preparation of two key precursor molecules: the dinitrobenzene substrate and the dimethoxyethyl nucleophile.

The 2,4-dinitrobenzene core is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus facilitating the substitution.

For the introduction of the alkyl chain, a dinitrobenzene ring must possess a suitable leaving group. Halogenated 2,4-dinitrobenzenes are the most common scaffolds for this purpose. The reactivity of these halides in SNAr reactions typically follows the order: F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial attack.

1-Chloro-2,4-dinitrobenzene (B32670) is a widely used and commercially available starting material for these types of reactions. google.comgoogle.com It offers a good balance of reactivity and cost-effectiveness. It can be synthesized by the nitration of p-nitrochlorobenzene or the dinitration of chlorobenzene (B131634). google.com For instance, a common laboratory preparation involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org

Table 1: Common Dinitrobenzene Scaffolds for SNAr Reactions

Precursor Molecule Leaving Group Relative Reactivity
1-Fluoro-2,4-dinitrobenzene (B121222) F Highest
1-Chloro-2,4-dinitrobenzene Cl High
1-Bromo-2,4-dinitrobenzene (B145926) Br Moderate

The nucleophilic component required for the synthesis is 2,2-dimethoxyethylamine, also known as aminoacetaldehyde dimethyl acetal (B89532). This compound provides the dimethoxyethyl group that is to be attached to the dinitrobenzene ring.

Several synthetic routes to 2,2-dimethoxyethylamine have been reported, often starting from chloroacetaldehyde (B151913) dimethyl acetal. A prevalent method involves the reaction of chloroacetaldehyde dimethyl acetal with an excess of ammonia (B1221849). google.commdpi.com This reaction is typically carried out under pressure and at elevated temperatures to drive the amination to completion.

Another approach involves the Gabriel synthesis, where phthalimide (B116566) is used as an ammonia surrogate. This is followed by hydrazinolysis to release the primary amine. While this method can produce a clean product, it involves multiple steps.

A patented method describes the preparation of aminoacetaldehyde dimethyl acetal by reacting chloroacetaldehyde dimethyl acetal with an aqueous ammonia solution at temperatures between 100-150°C in an autoclave. After the reaction, the excess ammonia is recovered, and the product is isolated by distillation after basification. google.com

Table 2: Selected Synthetic Routes to 2,2-Dimethoxyethylamine

Starting Material Reagents Key Conditions Reference
Chloroacetaldehyde dimethyl acetal Aqueous Ammonia 100-150 °C, Autoclave google.com
Chloroacetaldehyde dimethyl acetal Liquid Ammonia, Methanol (B129727) 150 °C, High Pressure mdpi.com

Optimized Reaction Pathways for the Introduction of the 2,2-Dimethoxyethyl Group

With the precursor molecules in hand, the core of the synthesis is the coupling reaction to form the C-N bond between the dinitrobenzene ring and the dimethoxyethyl moiety.

The reaction proceeds via the addition-elimination mechanism characteristic of SNAr. The amine nitrogen of 2,2-dimethoxyethylamine acts as the nucleophile, attacking the carbon atom bearing the halogen on the 1-halo-2,4-dinitrobenzene. This forms a resonance-stabilized Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide ion.

A typical procedure would involve mixing 1-chloro-2,4-dinitrobenzene with 2,2-dimethoxyethylamine in a suitable solvent. Often, a slight excess of the amine is used to act as a base to neutralize the hydrogen chloride formed during the reaction, or a non-nucleophilic base like triethylamine (B128534) or sodium carbonate is added. The reaction of 1-chloro-2,4-dinitrobenzene with various amines is a well-documented process. chemicalbook.com

The choice of solvent plays a critical role in the efficiency of SNAr reactions. The rate of reaction is significantly influenced by the solvent's ability to stabilize the charged Meisenheimer intermediate. Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are known to accelerate these reactions. They are effective at solvating cations, leaving the nucleophile relatively free and more reactive. Protic solvents, like alcohols, can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

The reactivity sequence for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) was found to be in the order of DMSO > MeCN > MeOH, highlighting the superiority of dipolar aprotic solvents.

Table 3: Effect of Solvents on a Model SNAr Reaction (1-chloro-2,4-dinitrobenzene with an amine)

Solvent Solvent Type Relative Rate Rationale
Dimethyl Sulfoxide (DMSO) Dipolar Aprotic Very Fast Excellent stabilization of the Meisenheimer complex.
N,N-Dimethylformamide (DMF) Dipolar Aprotic Fast Good stabilization of the charged intermediate.
Acetonitrile (MeCN) Dipolar Aprotic Moderate to Fast Effective at solvating the intermediate.
Ethanol Protic Slow Solvates the nucleophile, reducing its reactivity.

While the reaction between a halogenated dinitrobenzene and an amine is often self-catalyzing to some extent (the amine acts as both nucleophile and base), the addition of other substances can influence the reaction kinetics.

Base Catalysis: The SNAr reaction produces a hydrohalic acid (e.g., HCl). This acid will protonate the amine nucleophile, rendering it unreactive. To prevent this, at least two equivalents of the amine nucleophile can be used, with one acting as a scavenger for the acid. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) can be added to the reaction mixture. This maintains a higher concentration of the free amine nucleophile, thereby increasing the reaction rate.

Phase-Transfer Catalysis: In reactions where the nucleophile or base is not soluble in the organic solvent containing the dinitrobenzene substrate, a phase-transfer catalyst (PTC) can be employed. Quaternary ammonium (B1175870) salts are common PTCs that can transport the nucleophilic anion from an aqueous or solid phase into the organic phase where the reaction occurs.

Metal Catalysis: While less common for highly activated substrates like dinitrobenzenes, transition metal catalysis, particularly with palladium, has been employed for SNAr reactions on less activated aromatic halides. However, for the reaction of 1-chloro-2,4-dinitrobenzene, such catalysis is generally not required due to the inherent reactivity of the substrate.

Table 4: Common Additives and Their Role in the Synthesis of N-substituted Dinitroanilines

Additive/Catalyst Type Function
Triethylamine (TEA) Non-nucleophilic Base Acid scavenger, prevents protonation of the nucleophile.
Sodium Carbonate (Na₂CO₃) Inorganic Base Heterogeneous acid scavenger.
1,8-Diazabicycloundec-7-ene (DBU) Non-nucleophilic Base Strong base for acid scavenging, can accelerate the reaction.

Alternative Alkylation and Etherification Strategies

The primary route to synthesizing 1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene typically involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the reaction of a halo-dinitrobenzene derivative, most commonly 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene, with the alkoxide of 2,2-dimethoxyethanol (B1332150). The strong electron-withdrawing nature of the two nitro groups facilitates the attack of the nucleophile on the aromatic ring.

Alternative strategies primarily explore variations in the leaving group on the dinitrobenzene ring and the conditions for the etherification reaction. The choice of the leaving group is critical, with fluorine generally being more reactive than chlorine, leading to faster reaction rates or allowing for milder reaction conditions. However, the higher cost of 1-fluoro-2,4-dinitrobenzene can be a drawback.

The etherification is typically carried out in the presence of a base, which deprotonates the 2,2-dimethoxyethanol to form the more potent nucleophile, the corresponding alkoxide. While sodium hydride is effective, alternative bases such as potassium carbonate or sodium hydroxide (B78521) can be employed, sometimes in conjunction with a phase-transfer catalyst to improve the reaction between the aqueous and organic phases. researchgate.net For instance, the synthesis of similar 2,4-dinitrophenyl ethers has been achieved by reacting 1-chloro-2,4-dinitrobenzene with the corresponding alcohol in the presence of a base. semanticscholar.orggoogle.com A German patent describes the production of 1-(2-Methoxyethoxy)-2,4-dinitrobenzene by reacting 2,4-dinitrochlorobenzene with sodium-2-methoxy-ethanolate in 2-methoxyethanol, a reaction closely analogous to the synthesis of the title compound. google.com

Research into N-alkyl derivatives of 1-bromo-2,4-dinitrobenzene also provides insights into alternative nucleophilic aromatic substitution practices, highlighting the versatility of these reactions with different nucleophiles and leaving groups. researchgate.net

Table 1: Comparison of Precursors for SNAr Synthesis of Dinitrophenyl Ethers

PrecursorLeaving GroupRelative ReactivityTypical Reaction Conditions
1-Fluoro-2,4-dinitrobenzeneFHighRoom temperature to moderate heating with alcohol and base.
1-Chloro-2,4-dinitrobenzeneClModerateRequires heating with alcohol and a strong base. semanticscholar.orgresearchgate.net
1-Bromo-2,4-dinitrobenzeneBrModerateSimilar to chloro-derivative, used in educational settings. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles are being explored to minimize environmental impact and enhance safety and efficiency.

Development of Solvent-Free or Aqueous Medium Syntheses

A significant goal in green synthesis is the reduction or elimination of volatile organic solvents (VOCs). Traditional SNAr reactions often employ solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). semanticscholar.orgresearchgate.net Research has been directed towards solvent-free conditions, often facilitated by techniques like microwave irradiation. rsc.org For example, a solvent-free, one-pot three-component reaction under microwave conditions has been successfully used to synthesize fluorescent nucleoside analogues with high yields. rsc.org

The use of aqueous media is another attractive alternative. While the reactants may have low solubility in water, the use of phase-transfer catalysts can facilitate the reaction between the organic substrate and an aqueous solution of the alkoxide. This approach has been successfully applied to the alkylation of phenols. researchgate.net Furthermore, some syntheses of dinitrobenzene have been developed that operate in the absence of sulfuric acid and other aprotic dipolar solvents, reducing hazardous waste. google.com

Utilization of Microwave or Ultrasonic Irradiation for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. rsc.org In the context of synthesizing this compound, microwave heating could be applied to the SNAr reaction, potentially allowing for lower temperatures and solvent-free conditions.

Ultrasonic irradiation is another green technique that enhances reaction rates through acoustic cavitation. nih.gov This method has been successfully employed for various organic transformations, including condensation reactions and the degradation of nitroaromatic compounds. nih.govnih.gov The use of ultrasound could potentially improve the efficiency of the etherification step in the synthesis of the title compound by enhancing mass transfer and activating the reacting species.

Table 2: Potential Green Chemistry Enhancements for Synthesis

TechniquePotential Advantages
Solvent-Free SynthesisReduces volatile organic compound (VOC) emissions; simplifies product purification. rsc.org
Aqueous MediumEnvironmentally benign solvent; can be coupled with phase-transfer catalysis. researchgate.net
Microwave IrradiationDrastically reduced reaction times; improved yields; potential for solvent-free reactions. rsc.orgnih.govnih.gov
Ultrasonic IrradiationEnhanced reaction rates; improved mass transfer; can enable milder conditions. nih.govnih.gov

Evaluation of Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The SNAr reaction for synthesizing this compound is inherently efficient in this regard, as it is an addition-elimination reaction where most atoms from the key reactants are incorporated into the final product.

Catalytic approaches: Using catalytic amounts of base or phase-transfer catalysts instead of stoichiometric amounts can reduce waste.

Solvent recycling: Implementing procedures to recover and reuse solvents minimizes their environmental footprint.

Byproduct valorization: Exploring potential uses for the salt byproducts can contribute to a more circular economy. A patent for m-dinitrobenzene refinement highlights the effective utilization of byproducts through catalytic hydrogenation to produce valuable phenylenediamine isomers, showcasing a green production process. google.com

By systematically evaluating these factors, synthetic protocols can be optimized to not only be chemically efficient but also environmentally responsible.

Mechanistic Investigations of Reactions Involving 1 2,2 Dimethoxyethyl 2,4 Dinitrobenzene

Elucidation of Nucleophilic Aromatic Substitution Mechanisms at the Dinitrobenzene Core

The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions of the benzene (B151609) ring makes the ipso-carbon (C1) highly electrophilic and susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net

While specific kinetic data for nucleophilic substitution reactions where the 1-(2,2-dimethoxyethyl) group itself acts as a leaving group are not extensively documented in publicly available literature, the principles of SNAr reactions on related 1-substituted-2,4-dinitrobenzenes provide a strong basis for understanding its potential reactivity.

Kinetic studies on analogous systems, such as the reactions of 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene (B121222) with various nucleophiles, have been thoroughly investigated. researchgate.netnih.govudd.cl These studies consistently show second-order kinetics, being first order in both the dinitrobenzene substrate and the nucleophile. researchgate.net The rate of reaction is significantly influenced by the nature of the leaving group, the nucleophile, and the solvent. For halogen leaving groups, the reactivity order is typically F > Cl > Br > I, which is inverse to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. nih.gov

In the context of 1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene, if the entire dimethoxyethyl group were to act as a leaving group, it would likely be a poor one under typical SNAr conditions due to the stability of the C-C bond. However, the electronic influence of this alkyl substituent on the rate of substitution at other positions (e.g., if a nitro group were to be displaced, which is less common) would be primarily inductive. Alkyl groups are weakly electron-donating, which would slightly decrease the electrophilicity of the aromatic ring compared to a simple 1-halo-2,4-dinitrobenzene.

Kinetic data for the aminolysis of various 1-substituted-2,4-dinitrobenzenes provide insight into the factors governing these reactions. For instance, the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile (B52724) have been shown to be catalyzed by a second molecule of the amine. nih.govacs.org The Brønsted-type plots for these reactions are often linear, with βnuc values providing information about the transition state structure. nih.govacs.org

Table 1: Kinetic Data for SNAr Reactions of Related 2,4-Dinitrobenzene Derivatives
SubstrateNucleophileSolventSecond-Order Rate Constant (k2) [M-1s-1]Reference
1-Chloro-2,4-dinitrobenzenePiperidinen-HexaneVaries with concentration researchgate.net
1-Fluoro-2,4-dinitrobenzeneN-AcetylcysteineAqueousVaries with pH nih.gov
1-(4-Nitrophenoxy)-2,4-dinitrobenzenePiperidineAcetonitrile1.10 (uncatalyzed) nih.govacs.org
1-(4-Nitrophenoxy)-2,4-dinitrobenzenePiperidineAcetonitrile0.85 (catalyzed) nih.govacs.org

The formation of a Meisenheimer complex is a hallmark of the SNAr mechanism. nih.govlibretexts.orgscirp.org These intermediates are typically highly colored and can often be detected and characterized by spectroscopic methods, particularly NMR and UV-Vis spectroscopy. nih.govscirp.org

For this compound, reaction with a strong nucleophile, such as an alkoxide, would lead to the formation of a Meisenheimer complex where the nucleophile adds to the C1 position. The negative charge would be delocalized over the aromatic ring and the two nitro groups. While specific NMR data for the Meisenheimer complex of the title compound is not found in the searched literature, the spectra of related complexes are well-characterized. For example, the 1H NMR spectrum of the methoxide (B1231860) adduct of 1,3,5-trinitrobenzene (B165232) shows a significant upfield shift of the aromatic protons due to the loss of aromaticity and the increased electron density on the ring.

Computational studies on related systems, such as the reaction of 1-chloro- and 1-phenoxy-2,4-dinitrobenzenes with aniline, have been used to model the transition states and intermediates. researchgate.net These studies often show that the stability of the Meisenheimer complex is dependent on the electron-withdrawing capacity of the substituents on the ring. researchgate.net Recent research, combining experimental and computational approaches, suggests that for many SNAr reactions, particularly with less activating substituents or good leaving groups, the reaction may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.netspringernature.com

Table 2: Spectroscopic Data for a Related Meisenheimer Complex
CompoundTechniqueKey ObservationsReference
1-Methoxy-2,4-dinitrobenzene1H NMR1H NMR data is available for the parent compound. chemicalbook.com

This table is illustrative; specific spectroscopic data for the Meisenheimer complex of this compound is not available in the searched results.

Reactivity of the 2,2-Dimethoxyethyl Moiety Under Various Reaction Conditions

The 2,2-dimethoxyethyl group is an acetal (B89532), which serves as a protecting group for an aldehyde functional group. Its reactivity is largely governed by the stability of the acetal linkage.

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. masterorganicchemistry.comchemistrysteps.comosti.govyoutube.comyoutube.com The hydrolysis of the 2,2-dimethoxyethyl group in this compound would regenerate the corresponding aldehyde, 2-(2,4-dinitrophenyl)acetaldehyde.

The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the methoxy (B1213986) oxygens, followed by the departure of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. chemistrysteps.comyoutube.com This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining methoxy group, elimination of a second molecule of methanol, and final deprotonation leads to the aldehyde. chemistrysteps.comyoutube.com

The presence of the electron-withdrawing dinitrophenyl group is expected to influence the stability of the acetal. Electron-withdrawing groups can affect the rate of hydrolysis, and in some cases, can alter the mechanism from a specific-acid-catalyzed to a general-acid-catalyzed pathway. masterorganicchemistry.com

Under strongly basic or nucleophilic conditions, while the acetal itself is generally stable, other reactions on the side chain could potentially occur, though such transformations are not widely reported for this specific compound.

The 2,2-dimethoxyethyl chain does not possess any chiral centers, so stereoselectivity in its reactions is not a primary consideration unless a chiral reagent or catalyst is used to introduce a new stereocenter.

Regarding regioselectivity, reactions at the side chain would primarily involve the acetal carbon or the benzylic carbon. The benzylic carbon (the carbon adjacent to the benzene ring) in alkylbenzenes is often susceptible to oxidation or radical halogenation. libretexts.orglibretexts.orgyoutube.comyoutube.commsu.edu However, in this compound, the benzylic carbon is part of the acetal group and lacks a hydrogen atom, which is typically required for benzylic oxidation by reagents like potassium permanganate. libretexts.orglibretexts.orgmsu.edu

Reactions involving the acetal group itself, such as hydrolysis, are regioselective for the acetal carbon. It is unlikely that reactions would occur at the methoxy groups under typical conditions.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, including those of SNAr reactions. nih.govresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway.

For reactions involving this compound, computational studies could be employed to:

Model the SNAr reaction at the dinitrobenzene core: This would involve calculating the energy profile for the addition of a nucleophile, the formation of the Meisenheimer complex, and the departure of a leaving group. Such calculations could help determine whether the reaction is likely to be stepwise or concerted. researchgate.netspringernature.com

Investigate the stability of the Meisenheimer complex: DFT calculations can provide insights into the electronic structure and stability of the Meisenheimer complex formed from the title compound and various nucleophiles. nih.gov

Study the hydrolysis of the acetal group: Computational modeling could elucidate the mechanism of acid-catalyzed hydrolysis, including the structure of the key oxocarbenium ion intermediate and the transition states leading to it.

While specific computational studies on this compound are not prominent in the searched literature, the extensive body of work on related dinitrobenzene derivatives provides a robust framework for such investigations. nih.govresearchgate.net These studies have been instrumental in refining our understanding of SNAr mechanisms and the factors that control their rates and selectivities.

Due to a lack of specific scientific data for the compound "this compound" in the available search results, it is not possible to generate the requested article. The search results pertain to related but distinct dinitrobenzene derivatives, and therefore, a detailed analysis of reaction barriers, intermediates, and molecular dynamics pathways for the specified compound cannot be provided at this time.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

High-resolution ¹H and ¹³C NMR are fundamental techniques for the initial structural assessment of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the dinitrophenyl ring. Due to the substitution pattern, these protons are chemically non-equivalent and would likely appear as a complex set of multiplets. The proton attached to the carbon adjacent to the two nitro groups (H-3) would be the most deshielded, appearing at the lowest field. The other two aromatic protons (H-5 and H-6) would also have distinct chemical shifts and would show coupling to each other.

The aliphatic portion of the molecule would give rise to signals for the methoxy (B1213986) and ethyl bridge protons. The six protons of the two methoxy groups are expected to appear as a sharp singlet, being chemically equivalent. The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the ethyl bridge would each produce a distinct signal. The methylene protons would likely be a doublet, coupled to the adjacent methine proton, while the methine proton would appear as a triplet, being coupled to the two methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are anticipated, as all carbon atoms are chemically non-equivalent. The six carbons of the dinitrophenyl ring would appear in the aromatic region of the spectrum. The carbons bearing the nitro groups (C-2 and C-4) would be significantly deshielded. The carbon attached to the dimethoxyethyl substituent (C-1) would also have a characteristic chemical shift. The remaining three aromatic carbons would have distinct resonances. In the aliphatic region, signals for the two methoxy carbons, the methylene carbon, and the methine carbon would be observed.

A representative, though not experimentally derived for this specific molecule, set of expected chemical shifts is presented in the table below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-38.5 - 8.8C-1
H-58.2 - 8.4C-2
H-67.8 - 8.0C-3
-CH₂-3.0 - 3.5C-4
-CH-4.5 - 5.0C-5
-OCH₃3.3 - 3.6C-6
-CH₂-
-CH-
-OCH₃

Note: This table represents predicted values based on known substituent effects and data from similar compounds. Actual experimental data may differ.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between the adjacent aromatic protons (H-5 and H-6) and between the methylene and methine protons of the ethyl bridge. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would allow for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals. For instance, the signal for the methine proton would show a correlation to the signal of the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is particularly powerful for identifying the connections between different functional groups and for assigning quaternary carbons. For this compound, HMBC correlations would be expected between the methylene protons and the C-1 carbon of the aromatic ring, confirming the attachment of the side chain. Correlations between the methoxy protons and the methine carbon would also be anticipated. Furthermore, correlations from the aromatic protons to the various aromatic carbons would solidify the assignment of the dinitrophenyl ring.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound. This technique allows for the calculation of the elemental formula with a high degree of confidence by measuring the mass with very high accuracy. The exact mass of the molecular ion can then be compared to the theoretical mass calculated for the expected formula, C₁₀H₁₂N₂O₆, to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing further structural confirmation. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of 2,4-dinitrophenyl compounds is often characterized by specific losses. cdnsciencepub.com Common fragmentation pathways for this compound would likely include:

Loss of a methoxy group (-OCH₃).

Cleavage of the bond between the ethyl bridge and the aromatic ring.

Loss of nitro groups (-NO₂).

Rearrangement reactions involving the nitro groups and the aliphatic side chain.

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity.

A hypothetical fragmentation table is provided below, illustrating potential key fragments and their mass-to-charge ratios (m/z).

Fragment Ion Proposed Structure m/z (nominal)
[M-OCH₃]⁺C₉H₉N₂O₅⁺225
[M-CH(OCH₃)₂]⁺C₇H₅N₂O₄⁺181
[M-NO₂]⁺C₁₀H₁₂NO₄⁺212

Note: This table is illustrative of potential fragmentation pathways and is not based on direct experimental data for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide invaluable information about the structure in solution and the gas phase, respectively, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For example, studies on related dinitrophenyl derivatives have shown that the nitro groups often exhibit significant twisting out of the plane of the benzene (B151609) ring. nih.gov X-ray analysis would quantify this for the title compound and provide insights into the electronic and steric effects of the substituents.

Compound Crystal System Space Group Reference
1,3,5-trimethyl-2,4-dinitrobenzeneOrthorhombicP2₁2₁2₁ nih.gov
2,4-dinitrophenyl 4-methylbenzenesulfonateOrthorhombicPna2₁ nih.gov
2,4-Dinitro-1-phenoxybenzeneOrthorhombicPnma researchgate.net

Note: This table provides crystallographic data for related dinitrobenzene derivatives to illustrate the type of information obtained from X-ray crystallography.

Crystal Growth and Preparation Techniques

The cultivation of single crystals of sufficient size and quality is a prerequisite for X-ray crystallography, which provides the most definitive three-dimensional structural information. For dinitrobenzene derivatives, suitable crystals are often grown from solutions by slow evaporation of the solvent, a technique that is both simple and effective. The choice of solvent is critical and is determined by the solubility of the compound. Solvents such as methanol (B129727), ethanol, or mixtures including ethyl acetate (B1210297) or dichloromethane (B109758) are commonly employed.

A typical procedure involves dissolving the purified this compound in a suitable solvent or solvent mixture at a concentration close to its saturation point. This solution is then filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Over time, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. For instance, dark red crystals of a related compound, (E)-1-(2,4-Dinitrobenzylidene)-2,2-diphenylhydrazine, suitable for X-ray analysis were obtained by slow evaporation from a methanol solution. researchgate.net

Another common technique is slow cooling, where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature slowly, which can induce crystallization. The rate of cooling is a crucial parameter that influences the size and quality of the crystals.

Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions

Once a suitable single crystal is obtained, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed insight into the molecular geometry. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures like 1,3,5-trimethyl-2,4-dinitrobenzene reveals key structural features characteristic of dinitroaromatic compounds. nih.gov

In such structures, the nitro groups are often twisted out of the plane of the benzene ring due to steric hindrance. For example, in 1,3,5-trimethyl-2,4-dinitrobenzene, the dihedral angles between the planes of the nitro groups and the aromatic ring are 55.04° and 63.23°. nih.gov Similar steric interactions would be expected in this compound between the bulky dimethoxyethyl group and the adjacent nitro group.

The analysis also elucidates intermolecular interactions that govern the crystal packing. These can include weak C-H···O hydrogen bonds and, in some cases, π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov The centroid-centroid separation between aromatic rings is a key parameter to assess the significance of π-π stacking. nih.gov

Table 1: Representative Crystallographic Data for a Related Dinitrobenzene Compound (1,3,5-trimethyl-2,4-dinitrobenzene)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.136 (5)
b (Å) 13.916 (5)
c (Å) 17.194 (5)
V (ų) 989.6 (13)
Z 4

Data sourced from a study on 1,3,5-trimethyl-2,4-dinitrobenzene, a structurally related compound. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of dinitrobenzene derivatives. cdc.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile (B52724). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the dinitroaromatic moiety exhibits strong UV absorbance. cdc.govresearchgate.net For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve.

For related compounds, derivatization with agents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or dansyl chloride has been employed to enhance detection sensitivity, particularly for trace analysis in complex matrices. researchgate.netmjcce.org.mk However, for the analysis of this compound itself, direct detection is generally sufficient due to the inherent chromophore.

Table 2: Typical HPLC Parameters for the Analysis of Dinitrobenzene Derivatives

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient or isocratic elution
Detector UV-Vis Detector (wavelength set to the absorbance maximum of the dinitrophenyl group)
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the primary analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the identification and quantification of volatile byproducts that may be present from the synthesis of this compound. Such byproducts could include starting materials like 1-chloro-2,4-dinitrobenzene (B32670) or side-products from incomplete or alternative reaction pathways. wikipedia.org

GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries.

For the analysis of nitroaromatic compounds, specific GC methods have been developed. nih.gov The choice of the GC column (in terms of polarity and film thickness) and the temperature program are critical for achieving good separation of potential byproducts. When dealing with trace analysis in aqueous samples, pre-concentration techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to enhance sensitivity. nih.gov

Theoretical and Computational Studies on the Electronic Structure and Reactivity

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations are employed to elucidate the electronic landscape of 1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene. These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the electronic character is dominated by the 2,4-dinitrobenzene core. The two strongly electron-withdrawing nitro groups significantly lower the energy of the LUMO, which is expected to be delocalized over the aromatic ring. This low-lying LUMO makes the aromatic system highly electrophilic. The HOMO, in contrast, would likely have significant contributions from the dimethoxyethyl side chain, particularly the lone pairs on the oxygen atoms, as well as the aromatic ring.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Dichloro-5-nitrobenzene-8.12-3.954.17
Generic Substituted Imidazole-5.28-1.274.01

Note: The data in the table is for analogous compounds and serves for illustrative purposes to indicate a typical range for the HOMO-LUMO gap in related aromatic systems. researchgate.net

The presence of the electron-donating dimethoxyethyl group is expected to raise the HOMO energy slightly compared to a simple alkyl-substituted dinitrobenzene, which could marginally decrease the HOMO-LUMO gap, potentially increasing its reactivity as a nucleophile in specific reactions, though its primary character remains strongly electrophilic.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgavogadro.cc These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. youtube.com Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. youtube.com

For this compound, the MEP would show distinct regions of positive and negative potential.

Positive Potential (Blue Regions): The aromatic ring, particularly the carbon atoms bonded to the nitro groups and the hydrogen atoms, will exhibit a strong positive potential. This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups, which pull electron density away from the benzene (B151609) ring. walisongo.ac.id

Negative Potential (Red Regions): The most negative potential will be localized on the oxygen atoms of the two nitro groups. walisongo.ac.id These areas represent the highest electron density in the molecule. The oxygen atoms of the dimethoxyethyl side chain will also show regions of negative potential, although likely less intense than those of the nitro groups.

This charge distribution confirms the high electrophilicity of the aromatic ring, making it a prime target for nucleophiles.

Conformational Analysis and Intramolecular Interactions

The flexibility of the dimethoxyethyl side chain introduces conformational complexity to the molecule. Understanding the preferred shapes and the energetic barriers to changing shape is crucial for a complete picture of the molecule's behavior.

The dimethoxyethyl side chain possesses several single bonds around which rotation can occur: the bond connecting the ethyl group to the benzene ring, the C-C bond within the ethyl chain, and the two C-O bonds of the methoxy (B1213986) groups. Rotation around these bonds is not entirely free but is governed by an energy landscape with preferred low-energy conformations and higher-energy transition states. The energy required to move between conformations is known as the rotational barrier. nih.govmdpi.com

Computational studies on similar aromatic compounds show that the interaction between substituent groups and the aromatic ring can influence these barriers. nih.govugm.ac.id For this compound, several factors will determine the preferred conformation:

Steric Hindrance: The molecule will adopt a conformation that minimizes steric clash between the bulky dimethoxy groups, the ortho-nitro group, and the aromatic ring. This will likely lead to a staggered arrangement of the substituents along the ethyl chain.

Electronic Effects: Interactions between the orbitals of the side chain and the aromatic ring can also play a role. The molecule might favor conformations that allow for stabilizing hyperconjugative interactions.

While specific energy values for the rotational barriers of this molecule are not available, studies on related systems with flexible side chains indicate that such barriers are typically in the range of a few kcal/mol, allowing for relatively rapid interconversion between conformers at room temperature. mdpi.com

Hydrogen bonding plays a critical role in the structure and function of many chemical and biological systems. For a hydrogen bond to form, there must be a hydrogen bond donor (typically an H atom bonded to an O, N, or F) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons, like O or N).

In the case of this compound, there are no strong hydrogen bond donors within the molecule itself, as all hydrogen atoms are bonded to carbon. Therefore, significant intramolecular hydrogen bonding is not expected.

For intermolecular interactions, the oxygen atoms of the nitro groups and the ether linkages can act as hydrogen bond acceptors. However, studies have suggested that the nitro group is a relatively poor hydrogen bonder. unl.edu While weak hydrogen bonds could form with solvent molecules that are strong donors (e.g., water, alcohols), these interactions are not expected to be a dominant feature of the molecule's chemistry in the absence of strong donors. The primary intermolecular forces would likely be dipole-dipole interactions and van der Waals forces.

Prediction of Chemical Behavior and Reaction Pathways

Based on the electronic structure elucidated by computational studies, the primary chemical behavior of this compound can be predicted. The most prominent feature is the highly electron-deficient nature of the aromatic ring.

This makes the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govresearchgate.net This is a well-established reaction pathway for 2,4-dinitrobenzene derivatives. ccsenet.orgsemanticscholar.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. In this molecule, while there isn't a conventional leaving group like a halogen, a sufficiently strong nucleophile could potentially attack the ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex . researchgate.net The strong electron-withdrawing capacity of the two nitro groups is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.

The predicted reactive sites for nucleophilic attack would be the carbon atoms of the benzene ring, particularly those bearing the nitro groups and the side chain, as these are the most electrophilic positions. The presence of the dimethoxyethyl group, being weakly electron-donating, does not significantly diminish the powerful activating effect of the two nitro groups. Therefore, reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, are anticipated to proceed readily. nih.gov

Assessment of Thermochemical Stability and Reaction Energetics

No published data is currently available.

Theoretical Prediction of Reactivity Towards Specific Reagents

No published data is currently available.

Applications in Advanced Chemical Synthesis and Material Science Research

Utility as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the benzene (B151609) ring, combined with the latent reactivity of the dimethoxyethyl group, positions this compound as a key intermediate for constructing elaborate organic structures.

The dinitrophenyl moiety is a well-established pharmacophore and a common building block in medicinal chemistry. The nitro groups can be readily reduced to amino groups, which are pivotal for introducing further molecular diversity. For instance, the resulting diamine can be a precursor to various heterocyclic compounds, such as benzimidazoles or quinoxalines, which are core scaffolds in many pharmaceutical agents.

The 2,2-dimethoxyethyl side chain, upon deprotection to the corresponding aldehyde, offers a reactive handle for various carbon-carbon bond-forming reactions. This aldehyde can undergo reactions like the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to elongate the side chain and introduce new functional groups. This dual reactivity makes 1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene a valuable starting point for the synthesis of complex drug candidates or novel agrochemicals. The synthetic pathway could involve initial modification via the nitro groups, followed by unmasking and reaction of the aldehyde, or vice-versa, allowing for a high degree of modularity in the synthetic design.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical/Agrochemical Scaffolds

Functional GroupReaction TypePotential Product Scaffold
Nitro GroupsReduction2,4-Diaminophenylacetaldehyde precursor
Nucleophilic Aromatic SubstitutionSubstituted dinitrophenyl derivatives
Dimethoxyethyl GroupAcetal (B89532) Deprotection2,4-Dinitrophenylacetaldehyde
Resulting AldehydeReductive AminationSubstituted phenethylamine (B48288) derivatives
Wittig ReactionSubstituted styryl compounds
Aldol Condensationα,β-Unsaturated carbonyl compounds

In the realm of material science, dinitroaromatic compounds are precursors to materials with interesting optical and electronic properties. The strong electron-withdrawing nature of the nitro groups can be exploited to create push-pull systems, which are fundamental to nonlinear optical (NLO) materials. By reducing one or both nitro groups to electron-donating amino groups, and by functionalizing the aldehyde, a molecule with significant charge-transfer characteristics can be synthesized.

Furthermore, the bifunctionality of the molecule (after deprotection of the acetal and reduction of the nitro groups) allows it to act as a monomer in polymerization reactions. For example, the resulting amino-aldehyde could undergo polycondensation reactions with other suitable monomers to form novel polymers with tailored properties, such as thermal stability or specific conductivity. The dinitrophenyl group itself can be incorporated into polymers to enhance their thermal stability or to act as a charge-transporting moiety. For instance, polyvinyl alcohol can be functionalized with dinitrophenyl groups to create new electrophilic polymers. researchgate.netscirp.org

Role in the Development of Novel Reagents or Catalysts

The unique electronic and structural features of this compound also make it a candidate for the development of new reagents and catalysts.

The synthesis of specialized ligands is crucial for the advancement of metal-catalyzed cross-coupling reactions. The this compound scaffold can be chemically modified to produce novel ligands. For example, reduction of the nitro groups to amines, followed by reaction with phosphines or other coordinating groups, could yield bidentate or tridentate ligands. The electronic properties of these ligands can be fine-tuned by the substituents on the aromatic ring, potentially leading to catalysts with enhanced activity or selectivity. The aldehyde functionality, once deprotected, could be used to immobilize the resulting catalyst onto a solid support, facilitating catalyst recovery and reuse. The synthesis of dinuclear copper(II) complexes with related phenol-based ligands has shown promise in biomimetic catalysis. wikipedia.orgresearchgate.net

The reactivity of the dinitrophenyl system can be harnessed in the development of new synthetic methodologies. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). semanticscholar.orgresearchgate.net This allows for the introduction of a wide variety of nucleophiles, displacing a suitable leaving group that could be introduced onto the ring. While the parent compound lacks a leaving group, derivatization could install one.

Moreover, the aldehyde generated from the deprotection of the dimethoxyethyl group can participate in a plethora of named reactions, making the parent compound a useful tool for exploring new reaction pathways and for the synthesis of libraries of compounds for screening purposes.

Integration into Modular Synthesis Strategies

Modular synthesis, or "click chemistry," relies on the use of highly efficient and orthogonal reactions to assemble complex molecules from simpler building blocks. This compound is well-suited for such strategies. The protected aldehyde and the nitro groups represent two distinct reactive modules within the same molecule.

The nitro groups can be converted to azides, which are key functional groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. The aldehyde, after deprotection, can participate in oxime or hydrazone formation, which are also considered click-type reactions. This orthogonality allows for the sequential and controlled assembly of complex structures, where different parts of the molecule can be modified without interfering with other reactive sites. This makes this compound a potentially powerful tool for diversity-oriented synthesis and the rapid generation of new chemical entities.

Development of Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing waste and improving atom economy. The dinitrophenyl moiety in this compound is susceptible to nucleophilic aromatic substitution (SNAAr), where a nucleophile can displace one of the nitro groups or a suitably positioned leaving group. This reactivity is a cornerstone for its potential use in such processes.

While specific examples utilizing this compound in cascade or multicomponent reactions are not readily found in the literature, the reactivity of similar dinitrobenzene derivatives provides a basis for postulation. For instance, the reaction of a dinitrobenzene derivative with a binucleophile could initiate a cascade sequence. In the case of our target compound, a nucleophile could first displace a nitro group, followed by deprotection of the acetal to unveil an aldehyde. This newly formed aldehyde could then participate in an intramolecular reaction or an intermolecular reaction with another component in a multicomponent setup.

Isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, are powerful tools for the synthesis of peptidomimetics and other complex structures. nih.gov One could envision a scenario where the aldehyde, unmasked from the dimethoxyethyl group, reacts with an amine, a carboxylic acid, and an isocyanide in a one-pot process to generate a highly functionalized molecule.

Divergent Synthesis from a Common Intermediate

Divergent synthesis is a powerful strategy in medicinal chemistry and materials science for creating a library of structurally related compounds from a single, common intermediate. The structure of this compound makes it an ideal candidate for such a synthetic approach.

The two nitro groups on the benzene ring can be selectively reduced or substituted, and the acetal can be hydrolyzed to the corresponding aldehyde. This array of functional groups provides multiple reaction sites that can be addressed in a controlled, stepwise manner to generate diverse molecular architectures.

For example, one of the nitro groups could be selectively reduced to an amine. This amino group could then be used as a handle for a variety of transformations, such as acylation, alkylation, or diazotization followed by substitution. The remaining nitro group could then be transformed, or the aldehyde could be liberated and reacted. This divergent approach would allow for the rapid generation of a library of compounds with different substitution patterns on the aromatic ring and various functionalities derived from the aldehyde.

A hypothetical divergent synthesis from this compound could lead to the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. For instance, condensation of a diamine with the dinitrobenzene core, followed by intramolecular reactions, could lead to the formation of quinoxalines or other nitrogen-containing heterocycles.

While the specific application of this compound as a common intermediate in divergent synthesis is not explicitly detailed in the literature, the principles of divergent synthesis strongly support its potential in this area.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Approaches for Chiral Analogs

The development of synthetic routes to chiral analogs of 1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene is a promising area of research. The presence of a stereocenter would open the door to applications in areas such as chiral catalysis and medicinal chemistry. Future research could focus on several established strategies for asymmetric synthesis.

One potential approach involves the enantioselective reduction of a prochiral ketone precursor. This method is a cornerstone of asymmetric synthesis, often employing chiral catalysts to achieve high enantiomeric excess. Another avenue is the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step before being cleaved. Furthermore, enzymatic resolutions could be explored to separate a racemic mixture of chiral analogs, taking advantage of the high stereoselectivity of enzymes.

The successful implementation of these methods would provide access to enantiomerically pure forms of this compound derivatives, which could then be evaluated for their unique biological activities or as chiral ligands in asymmetric catalysis.

Table 1: Potential Asymmetric Synthesis Strategies

StrategyDescriptionPotential Catalyst/Reagent
Asymmetric ReductionEnantioselective reduction of a ketone precursor to generate a chiral alcohol.Chiral metal-hydride complexes (e.g., those based on ruthenium, rhodium, or iridium with chiral ligands).
Chiral AuxiliariesCovalent attachment of a chiral molecule to guide a stereoselective transformation.Evans auxiliaries, Oppolzer's sultams.
Enzymatic ResolutionSelective enzymatic reaction of one enantiomer in a racemic mixture.Lipases, esterases.
OrganocatalysisUse of small organic molecules to catalyze an enantioselective reaction.Proline and its derivatives for asymmetric aldol (B89426) or Michael reactions on a precursor.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound core offers fertile ground for discovering novel chemical transformations. The electron-deficient aromatic ring, due to the two nitro groups, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity can be exploited to introduce a wide variety of functional groups onto the benzene (B151609) ring.

Future studies could investigate the reactions of this compound with a diverse range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of new derivatives. The kinetics and mechanisms of these SNAr reactions could be studied to understand the influence of the 1-(2,2-dimethoxyethyl) substituent on the reaction rates and regioselectivity.

Furthermore, the acetal (B89532) group can be deprotected to reveal a reactive aldehyde functionality. This aldehyde can then participate in a plethora of well-established organic reactions, such as Wittig reactions, reductive aminations, and aldol condensations, to further elaborate the molecular structure. The exploration of tandem reactions, where multiple transformations occur in a single pot, could lead to the efficient synthesis of complex molecules from this simple starting material.

Investigation into the Solid-State Properties and Self-Assembly of Derivatives

The solid-state properties of derivatives of this compound are another intriguing area for future research. The presence of nitro groups, which are known to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, suggests that derivatives of this compound could exhibit interesting self-assembly behaviors in the solid state.

X-ray crystallography could be employed to determine the crystal structures of various derivatives. This would provide valuable insights into the intermolecular interactions that govern their packing in the solid state. Understanding these interactions is crucial for the rational design of materials with specific properties, such as nonlinear optical activity or specific thermal behaviors.

The potential for these molecules to form liquid crystalline phases or to self-assemble into well-defined nanostructures in solution could also be investigated. Techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and atomic force microscopy (AFM) would be instrumental in characterizing the thermal and morphological properties of these materials.

Computational Design of New Functional Molecules Based on the this compound Core

Computational chemistry offers powerful tools for the in silico design of new functional molecules based on the this compound scaffold. Density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of hypothetical derivatives before their synthesis is attempted in the laboratory.

Molecular docking simulations could be employed to predict the binding affinity of designed molecules with biological targets, such as enzymes or receptors. This approach is widely used in drug discovery to identify promising lead compounds. For instance, new derivatives could be designed as potential inhibitors of specific enzymes by computationally optimizing their interactions with the active site.

Quantitative structure-activity relationship (QSAR) studies could also be performed on a series of synthesized derivatives to correlate their chemical structures with their observed biological activities. The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules. The combination of computational design and experimental validation represents a powerful strategy for the efficient discovery of new functional materials and therapeutic agents.

Table 2: Computationally Explorable Properties and Methods

Property of InterestComputational MethodPotential Application
Molecular Geometry and Electronic StructureDensity Functional Theory (DFT)Prediction of reactivity, spectroscopic properties.
Interaction with Biological TargetsMolecular Docking, Molecular Dynamics (MD)Drug design, identifying potential enzyme inhibitors.
Structure-Activity RelationshipQuantitative Structure-Activity Relationship (QSAR)Guiding the synthesis of more active compounds.
Solid-State PackingCrystal Structure PredictionDesign of materials with specific solid-state properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine in 1-chloro-2,4-dinitrobenzene) with a 2,2-dimethoxyethyl group via a nucleophilic aromatic substitution (NAS) reaction. Key parameters include:

  • Reagents : Use of sodium methoxide or potassium carbonate to deprotonate the dimethoxyethylamine or alcohol intermediate.
  • Solvents : Polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Temperature : Controlled heating (60–80°C) under inert atmosphere (N₂/Ar) to avoid side reactions .
    Optimization may require adjusting stoichiometry, monitoring reaction progress via TLC/HPLC, and isolating intermediates via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the dimethoxyethyl group (e.g., δ ~3.4 ppm for methoxy protons, δ ~54–55 ppm for methoxy carbons) and nitro group positions. Compare with published spectra of analogous compounds .
  • Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase resolves impurities. Retention shifts for dinitroaromatic compounds are well-documented .
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: ~45%, N: ~11%) to confirm purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitro compound toxicity.
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to reducing agents to prevent explosive byproducts .

Advanced Research Questions

Q. How do the nitro and dimethoxyethyl groups influence the compound’s reactivity in electrophilic substitution or reduction reactions?

  • Nitro Groups : Strong meta-directing effects due to electron-withdrawing nature. Facilitate reactions like nitration or halogenation at the 5-position of the benzene ring. Reduction with Sn/HCl or catalytic hydrogenation yields amino derivatives, useful in medicinal chemistry .
  • Dimethoxyethyl Group : Acts as an electron donor via methoxy substituents, potentially altering regioselectivity in NAS or Friedel-Crafts reactions. Computational studies (e.g., DFT) can model substituent effects on charge distribution .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. For example:

  • Solvent Shifts : Compare data in CDCl₃ vs. DMSO-d₆; methoxy proton signals vary by ~0.1–0.3 ppm .
  • Impurity Peaks : Use high-resolution MS to detect trace byproducts (e.g., incomplete substitution products).
  • Cross-Validation : Correlate experimental data with QSPR models or databases like PubChem .

Q. What computational tools are effective for predicting the compound’s physicochemical properties or metabolic pathways?

  • QSPR Models : Predict solubility, logP, and toxicity using software like EPI Suite or ADMET Predictor.
  • Docking Studies : Simulate interactions with biological targets (e.g., nitroreductases) using AutoDock Vina .
  • Reaction Prediction : Tools like Pistachio/BKMS_METABOLIC forecast degradation pathways under oxidative or reductive conditions .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Process Optimization : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer.
  • Catalysis : Explore palladium or copper catalysts for efficient C-O bond formation .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound (Hypothetical)

TechniqueObserved SignalsReference Compound Comparison
¹H NMR (CDCl₃)δ 3.41 (s, 6H, OCH₃), δ 7.85 (d, 1H, Ar-H), δ 8.45 (dd, 2H, Ar-H)1-(2,2-Dimethoxyethyl)urea derivatives
¹³C NMRδ 54.7 (OCH₃), δ 128.2 (Ar-C), δ 148.5 (NO₂)Nitrobenzene analogs
IR (KBr)1530 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (NO₂ sym stretch)Dinitrochlorobenzene

Q. Table 2. Chromatographic Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetection (UV)Retention Time (min)
C18 (5 µm)Acetonitrile:H₂O (70:30)1.0 mL/min254 nm~12.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.